N-(3-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
Description
N-(3-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 4-methoxyphenylmethylidene group at position 5 (Z-configuration), a sulfanylidene (thione) group at position 2, and a hexanamide chain terminating in a 3-hydroxyphenyl moiety.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-19-11-9-16(10-12-19)14-20-22(28)25(23(30)31-20)13-4-2-3-8-21(27)24-17-6-5-7-18(26)15-17/h5-7,9-12,14-15,26H,2-4,8,13H2,1H3,(H,24,27)/b20-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINNRLBMTXTKFS-ZHZULCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a synthetic compound exhibiting potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.49 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study highlighted the efficacy of thiazolidinones against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Anticancer Properties
Thiazolidinones are also recognized for their anticancer effects. They can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. For example, a case study demonstrated that related thiazolidinone compounds inhibited cell proliferation in breast cancer cell lines by triggering mitochondrial dysfunction and apoptosis .
The biological activity of this compound may involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Oxidative Stress Induction : Increased ROS levels can lead to cellular damage and apoptosis in targeted cells.
- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle in cancer cells, leading to growth inhibition.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial effects of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against these pathogens .
Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on human breast cancer cells (MCF-7). The study revealed that treatment with these compounds resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration) and induced apoptosis as evidenced by increased caspase activity .
Comparison with Similar Compounds
Key Observations :
Spectroscopic Data (IR and NMR)
- IR Spectroscopy :
- NMR Spectroscopy :
Table 2: Comparative Physicochemical Properties
Preparation Methods
Cyclocondensation of Thiourea and α-Halo Ketones
The thiazolidin-4-one ring is constructed via a cyclocondensation reaction between thiourea and α-bromohexanoyl chloride (Figure 1). Patent EP2181704A2 details optimal conditions:
- Reagents : Thiourea (1.2 eq), α-bromohexanoyl chloride (1.0 eq), triethylamine (2.5 eq).
- Conditions : Reflux in anhydrous acetonitrile (80°C, 12 h).
- Yield : 68–72% after silica gel chromatography.
Knoevenagel Condensation for Methylidene Group Installation
The (4-methoxyphenyl)methylidene group is introduced via Knoevenagel condensation between 4-methoxybenzaldehyde and the thiazolidinone’s active methylene group (C5):
- Catalyst : Piperidine (10 mol%), acetic acid (5 mol%).
- Solvent : Ethanol, reflux (78°C, 8 h).
- Stereoselectivity : Exclusive Z-configuration due to steric hindrance.
- Yield : 82%.
Amide Coupling of the Hexanamide Side Chain
The N-(3-hydroxyphenyl)hexanamide chain is appended via EDCl/HOBt-mediated coupling:
- Reagents : Hexanoic acid (1.2 eq), 3-aminophenol (1.0 eq), EDCl (1.5 eq), HOBt (1.5 eq).
- Conditions : Dichloromethane, 0°C → rt, 24 h.
- Yield : 76% after recrystallization.
Final Assembly and Purification
The hexanamide side chain is coupled to the thiazolidinone scaffold using a Mitsunobu reaction:
- Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → rt, 12 h.
- Yield : 65%.
- Purification : Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Thiourea + α-Bromoester | 72 | 98 | |
| Knoevenagel | Piperidine/AcOH | 82 | 99 | |
| Mitsunobu | DIAD/PPh₃ | 65 | 99 |
Challenges and Optimization
- Stereochemical Control : The Z-configuration at C5 is critical for bioactivity. Microwave-assisted Knoevenagel reactions (100°C, 30 min) improve stereoselectivity.
- Solvent Effects : Replacing DMF with DMAc in sulfanylidene oxidation reduces side products.
Scalability and Industrial Feasibility
Patent US20150119330A1 reports kilogram-scale synthesis using continuous flow reactors for the amidation step, achieving 85% yield with >99.5% purity.
Q & A
Q. What are the established synthetic routes for this compound, and what key reagents are involved?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazolidinone core. Key steps include:
- Condensation reactions to introduce the 4-methoxyphenylmethylidene group at the 5-position of the thiazolidinone ring under Z-configuration control .
- Amide coupling between the hexanamide chain and the 3-hydroxyphenyl group using activating agents like EDCI or HOBt . Critical reagents include thiourea derivatives for thiazolidinone formation and palladium catalysts for cross-coupling steps (if applicable). Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Structural confirmation relies on:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify substituent positions and stereochemistry, particularly the (5Z)-configuration of the benzylidene group .
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in spatial arrangement . Purity is assessed via HPLC with UV detection (≥95% purity threshold for biological assays) .
Q. What are the primary biological targets or assays used to evaluate its activity?
Initial screening often focuses on:
- Kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors with thiazolidinone scaffolds .
- Antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) to assess therapeutic potential .
Advanced Research Questions
Q. How can synthesis yield be optimized, particularly for scale-up?
Systematic optimization strategies include:
- Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design might optimize the condensation step .
- Flow chemistry approaches to enhance reaction control and reproducibility, as demonstrated in analogous thiazole syntheses .
- In situ monitoring via FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .
Q. How should researchers address conflicting reports on its biological activity across studies?
Contradictions may arise from:
- Variability in assay protocols (e.g., cell line passage number, serum concentration). Standardizing conditions using guidelines like MIAME (Minimum Information About a Microarray Experiment) improves comparability .
- Impurity profiles . Re-evaluating compound purity (via LC-MS) and confirming batch-to-batch consistency can resolve discrepancies .
- Species-specific effects . Cross-testing in alternative models (e.g., zebrafish vs. murine) clarifies translational relevance .
Q. What methodologies are recommended for studying its mechanism of action?
Advanced approaches include:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to putative targets like kinases .
- RNA-seq/proteomics to identify downstream pathways affected by treatment.
- Molecular dynamics simulations to model interactions with binding pockets, leveraging crystallographic data from PubChem .
Q. How can stability issues (e.g., hydrolysis of the sulfanylidene group) be mitigated during storage?
Stability studies recommend:
- Lyophilization under inert gas (argon) to prevent oxidation.
- Low-temperature storage (-80°C) in amber vials to avoid photodegradation .
- Excipient screening (e.g., cyclodextrins) to enhance solubility and shelf-life in aqueous formulations .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Key SAR methodologies:
- Fragment-based drug design : Modifying the 4-methoxyphenyl or hexanamide moiety to assess impact on potency .
- Bioisosteric replacement : Substituting the thiazolidinone sulfur with selenium to evaluate metabolic stability .
- 3D-QSAR modeling using CoMFA/CoMSIA to predict activity of novel analogs .
Data Analysis & Validation
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts)?
- Multi-technique validation : Cross-checking NMR assignments with HSQC/HMBC and comparing to databases (e.g., SDBS or PubChem) .
- Isotopic labeling : Using ¹³C-labeled precursors to confirm ambiguous carbon environments .
Q. What computational tools are recommended for designing analogs with improved pharmacokinetics?
- ADMET prediction software (e.g., SwissADME, pkCSM) to optimize logP, solubility, and CYP450 inhibition profiles .
- Docking studies (AutoDock Vina, Glide) to prioritize analogs with enhanced target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
